molecular formula C20H24ClN5O3 B10998454 N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B10998454
M. Wt: 417.9 g/mol
InChI Key: OXMIDCCLIJUBMS-UHFFFAOYSA-N
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Description

N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a beta-carboline core, and a chloro substituent, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the beta-carboline core, followed by the introduction of the piperidine ring and the chloro substituent. Key steps may include:

    Formation of the beta-carboline core: This can be achieved through Pictet-Spengler condensation of tryptamine with an aldehyde.

    Introduction of the piperidine ring: This step involves the reaction of the beta-carboline intermediate with a piperidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting neurological disorders.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.

    Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Properties

Molecular Formula

C20H24ClN5O3

Molecular Weight

417.9 g/mol

IUPAC Name

N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C20H24ClN5O3/c21-13-1-2-16-15(9-13)14-5-8-26(11-17(14)24-16)20(29)23-10-18(27)25-6-3-12(4-7-25)19(22)28/h1-2,9,12,24H,3-8,10-11H2,(H2,22,28)(H,23,29)

InChI Key

OXMIDCCLIJUBMS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl

Origin of Product

United States

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